6-(Furan-3-yl)-2-(6-oxonaphthalen-2(6H)-ylidene)-2,3-dihydropyrimidin-4(1H)-one
Description
This compound features a pyrimidin-4(1H)-one core substituted at position 6 with a furan-3-yl group and at position 2 with a 6-oxonaphthalen-2(6H)-ylidene moiety. Such structural features are critical in medicinal chemistry, where planar aromatic systems often improve binding to biological targets like DNA or enzymes .
Properties
CAS No. |
651723-59-0 |
|---|---|
Molecular Formula |
C18H12N2O3 |
Molecular Weight |
304.3 g/mol |
IUPAC Name |
4-(furan-3-yl)-2-(6-hydroxynaphthalen-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C18H12N2O3/c21-15-4-3-11-7-13(2-1-12(11)8-15)18-19-16(9-17(22)20-18)14-5-6-23-10-14/h1-10,21H,(H,19,20,22) |
InChI Key |
BKOULDHTRBGGCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)O)C=C1C3=NC(=CC(=O)N3)C4=COC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Furan-3-yl)-2-(6-hydroxynaphthalen-2-yl)pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidinone Core: The pyrimidinone core can be synthesized through a condensation reaction between a suitable aldehyde and a urea derivative under acidic or basic conditions.
Substitution with Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a furan boronic acid and a halogenated pyrimidinone intermediate.
Introduction of Hydroxynaphthalene Moiety: The hydroxynaphthalene group can be attached through a Friedel-Crafts acylation reaction, where the naphthalene derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to enhance yield and purity.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactivity
Dihydropyrimidinones are typically synthesized via the Biginelli reaction, a multicomponent condensation of aldehydes, urea/thiourea, and β-ketoesters. For this compound, the furan-3-yl and naphthalenone groups likely originate from specialized precursors:
-
Furan-3-carbaldehyde as the aldehyde component.
-
6-Oxonaphthalen-2(6H)-one or its enol ether derivative as a β-ketoester surrogate.
Proposed Mechanism :
-
Condensation : The aldehyde (furan-3-carbaldehyde) reacts with urea to form an iminium intermediate.
-
Nucleophilic Attack : A β-ketoester analog (e.g., naphthalenone-derived enol) attacks the iminium intermediate.
-
Cyclization : Acid-catalyzed dehydration forms the dihydropyrimidinone core.
Challenges :
-
Steric hindrance from the bulky naphthalenone group may necessitate high-temperature or microwave-assisted conditions.
-
Solvent selection (e.g., ethanol, ionic liquids) influences yield and regioselectivity .
Dihydropyrimidinone Core
-
Oxidation : Under strong oxidizing agents (e.g., KMnO₄, HNO₃), the dihydropyrimidinone ring may aromatize to a pyrimidinone, though this risks degrading the fused naphthalenone system.
-
Nucleophilic Substitution : The C2 carbonyl group is susceptible to nucleophilic attack, enabling modifications at this position .
Furan-3-yl Substituent
-
Electrophilic Aromatic Substitution : The furan ring can undergo nitration, sulfonation, or halogenation at the C5 position.
-
Ring-Opening Reactions : Strong acids or oxidizing agents may degrade the furan moiety, necessitating protective strategies .
Naphthalenone Moiety
-
Conjugation Effects : The α,β-unsaturated ketone in naphthalenone participates in Michael additions or Diels-Alder reactions.
-
Photoreactivity : The extended π-system may facilitate [2+2] cycloadditions under UV light .
Comparative Reaction Yields
The table below extrapolates yields from analogous systems:
Unresolved Challenges and Research Gaps
-
Regioselectivity : Competing reactions at the naphthalenone carbonyl vs. furan oxygen require precise control.
-
Stability : The compound’s sensitivity to light and heat necessitates stabilization studies.
-
Biological Activity : No data exist for antimicrobial or anticancer properties, though related dihydropyrimidinones show promise .
Scientific Research Applications
6-(Furan-3-yl)-2-(6-hydroxynaphthalen-2-yl)pyrimidin-4(1H)-one: has several applications in scientific research:
Medicinal Chemistry: This compound can be explored for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Materials Science: Its unique structural properties make it a candidate for the development of organic semiconductors or light-emitting materials.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 6-(Furan-3-yl)-2-(6-hydroxynaphthalen-2-yl)pyrimidin-4(1H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but common targets include kinases, G-protein coupled receptors (GPCRs), and ion channels.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 2
The substituent at position 2 significantly influences physicochemical and biological properties.
Thioxo (C=S) Derivatives
- 6-(Furan-3-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one :
Replacing the naphthalene-ylidene group with a thioxo group reduces π-conjugation but increases sulfur-mediated interactions (e.g., hydrogen bonding or metal coordination). This derivative has been explored for antimicrobial and anticancer activities . - 6-(3-Chlorophenyl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one :
The chloroaryl group enhances hydrophobicity, improving membrane permeability. Reported melting points for such thioxo analogs range from 256–270°C .
Alkyl/Aryl Substituents
- 6-Methyl-2-thioxo-2,3-dihydropyrimidin-4(1H)-one: A simple methyl group at position 6 reduces steric hindrance, favoring enzyme active-site binding. This compound is a known thyroid inhibitor .
- Melting points for benzyl-substituted analogs exceed 300°C .
Fused Heterocyclic Systems
- 8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one: Fused pyridine rings enhance planar rigidity, improving DNA intercalation. Derivatives like 44b (with a furan-2-ylmethylamino group) show potent cell activity .
Substituent Variations at Position 6
Furan Derivatives
- 6-(Furan-3-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one :
Methylthio and methyl groups at positions 2 and 3 increase steric bulk, reducing reactivity but improving metabolic stability. This compound is used in synthetic intermediates .
Aromatic and Heteroaromatic Substituents
Physicochemical and Spectral Data
IR/NMR Trends :
Solubility : Naphthalene-ylidene derivatives are less water-soluble than thioxo or alkyl analogs due to increased hydrophobicity .
Biological Activity
6-(Furan-3-yl)-2-(6-oxonaphthalen-2(6H)-ylidene)-2,3-dihydropyrimidin-4(1H)-one is a novel compound belonging to the dihydropyrimidinone class, which is recognized for its diverse biological activities. This compound features a complex structure that includes a furan ring and a naphthalene derivative, contributing to its potential pharmacological properties.
Chemical Structure and Properties
The compound's systematic name reflects its intricate molecular architecture:
- Furan Ring : Contributes to the compound's reactivity and biological activity.
- Naphthalene Derivative : Enhances the structural complexity and may influence interaction with biological targets.
- Dihydropyrimidinone Moiety : Known for various pharmacological effects, including calcium channel blocking and anti-inflammatory activities.
Biological Activities
Research indicates that compounds similar to this compound exhibit a wide range of biological activities:
- Calcium Channel Blockade : Dihydropyrimidinones are recognized as potential calcium channel blockers, which can be beneficial in treating hypertension and cardiovascular diseases.
- Antihypertensive Effects : These compounds have shown promise as antihypertensive agents.
- Anti-inflammatory Activity : Several studies have highlighted the anti-inflammatory properties of related dihydropyrimidinones, suggesting potential therapeutic applications in inflammatory diseases.
- Antioxidant Properties : The compound may exhibit antioxidant effects, which are crucial in combating oxidative stress-related conditions.
Synthesis
The synthesis of this compound can be efficiently achieved through the Biginelli reaction, a well-established method for creating dihydropyrimidinones. The general procedure involves:
- Reacting aldehydes with urea and ethyl acetoacetate under acidic conditions.
- Isolating the product through crystallization or chromatography.
Comparative Analysis with Related Compounds
The following table summarizes some related compounds and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3,4-Dihydropyrimidin-2(1H)-one | Basic dihydropyrimidinone structure | Antihypertensive |
| 5-Methyluracil | Pyrimidine base with methyl group | Antitumor activity |
| 4-Aminoquinoline | Contains a quinoline moiety | Antimalarial properties |
The unique combination of furan and naphthalene components within the dihydropyrimidinone framework of this compound suggests enhanced biological activity compared to simpler analogs.
Case Studies and Research Findings
Recent studies have further elucidated the biological activity of similar compounds:
- Antimicrobial Activity : A series of dihydropyrimidinones were evaluated for their antimicrobial properties, showing significant efficacy against various bacterial strains (e.g., E. coli and B. cereus). The most effective compounds demonstrated minimum inhibitory concentrations (MIC) ranging from 0.23 to 0.71 mg/mL .
- Anti-inflammatory Effects : Compounds derived from furochromenylideneaminomethylsulfanylpyrimidin-4-one exhibited promising anti-inflammatory activity in animal models, suggesting potential applications in pain management .
- Antioxidant Properties : Research has indicated that certain derivatives possess strong antioxidant capabilities, with IC50 values indicating significant free radical scavenging activity .
Q & A
Q. Table 1: Example Synthesis Protocol
| Component | Role | Conditions |
|---|---|---|
| Aldehyde derivative | Electrophile | Reflux in ethanol |
| Ethyl acetoacetate | Nucleophile | Acid catalysis (HCl) |
| Urea | Cyclizing agent | 8–12 hours, 80°C |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization involves:
- Temperature Control: Gradual heating (60°C → 100°C) minimizes side reactions like polymerization .
- Catalyst Screening: Ionic liquids (e.g., [BMIM]BF₄) improve regioselectivity and reduce reaction time .
- Microwave Assistance: Reduces synthesis time from hours to minutes (e.g., 30 minutes at 100°C under microwave irradiation) .
Key Metrics for Optimization:
- Yield: Monitor via TLC and HPLC .
- Purity: Recrystallization in ethanol/water (9:1 v/v) removes unreacted starting materials .
Basic: What in vitro assays are suitable for evaluating antimicrobial activity?
Methodological Answer:
Standard assays include:
- Broth Microdilution: Determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Agar Diffusion: Measure zone of inhibition (ZOI) at concentrations of 10–100 µg/mL .
- Time-Kill Kinetics: Assess bactericidal effects over 24 hours .
Q. Table 2: Example Bioassay Design
| Assay Type | Target Organisms | Concentration Range |
|---|---|---|
| Broth microdilution | Candida albicans | 0.5–128 µg/mL |
| Agar diffusion | Pseudomonas aeruginosa | 50–200 µg/mL |
Advanced: How to design dose-response studies for antitumor efficacy?
Methodological Answer:
- Cell Lines: Use human cancer cell lines (e.g., MCF-7, A549) and normal fibroblasts (e.g., NIH/3T3) for selectivity assessment .
- Dose Range: 0.1–100 µM, with 24–72 hour incubation.
- Endpoints:
- Data Analysis: Calculate IC₅₀ and selectivity index (SI = IC₅₀(normal)/IC₅₀(cancer)) .
Basic: How to address discrepancies in spectroscopic data during structural elucidation?
Methodological Answer:
- Cross-Validation: Combine ¹H/¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS). For example, emphasizes using 2D NMR (HSQC, HMBC) to resolve overlapping signals .
- Impurity Analysis: HPLC-MS identifies byproducts (e.g., oxidation of the furan ring) .
- Crystallography: Single-crystal X-ray diffraction confirms stereochemistry .
Advanced: How can computational methods resolve conflicting bioactivity data across derivatives?
Methodological Answer:
- QSAR Modeling: Correlate substituent electronic effects (e.g., Hammett σ constants) with bioactivity .
- Molecular Docking: Predict binding affinity to target proteins (e.g., DHFR for antimicrobial activity) .
- Meta-Analysis: Pool data from analogs to identify trends (e.g., chloro-substituted derivatives showing enhanced antitumor activity) .
Basic: What methodologies assess environmental stability?
Methodological Answer:
- Hydrolysis Studies: Expose to buffers (pH 4–9) at 25–50°C; monitor degradation via HPLC .
- Photolysis: UV irradiation (254 nm) to simulate sunlight effects .
- Biodegradation: OECD 301F test with activated sludge to measure microbial breakdown .
Advanced: How to predict bioaccumulation potential in aquatic ecosystems?
Methodological Answer:
- LogP Calculation: Use software (e.g., ChemAxon) to estimate octanol-water partition coefficient. Values >3 indicate high bioaccumulation risk .
- QSAR Models: EPI Suite™ predicts bioaccumulation factors (BAF) based on molecular descriptors .
- In Silico Toxicity: Tools like ECOSAR assess ecotoxicity to algae, daphnia, and fish .
Basic: What structural features correlate with antioxidant activity?
Methodological Answer:
- Electron-Donating Groups: Hydroxyl (-OH) or methoxy (-OCH₃) substituents on the naphthalene ring enhance radical scavenging .
- Conjugated System: The dihydropyrimidinone core stabilizes radical intermediates via resonance .
- Validation Assays: DPPH and ABTS radical scavenging assays at 10–100 µM concentrations .
Advanced: How can substituent engineering optimize calcium channel blocking activity?
Methodological Answer:
- Substituent Effects: Introduce electron-withdrawing groups (e.g., -NO₂) at the furan-3-yl position to enhance binding to L-type calcium channels .
- In Silico Screening: Docking studies with Cav1.2 channel models identify optimal steric and electronic interactions .
- In Vivo Testing: Measure blood pressure reduction in hypertensive rat models at 1–10 mg/kg doses .
Basic: What analytical techniques confirm compound purity?
Methodological Answer:
- HPLC: Use C18 columns with acetonitrile/water gradients (e.g., 60:40 to 90:10) and UV detection at 254 nm .
- Melting Point: Sharp range (e.g., 210–212°C) indicates high crystallinity .
- Elemental Analysis: Carbon/hydrogen/nitrogen (CHN) ratios within ±0.4% of theoretical values .
Advanced: How to resolve overlapping NMR signals in complex derivatives?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
